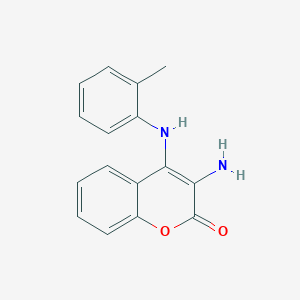

3-Amino-4-o-tolylamino-chromen-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

3-amino-4-(2-methylanilino)chromen-2-one |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-2-4-8-12(10)18-15-11-7-3-5-9-13(11)20-16(19)14(15)17/h2-9,18H,17H2,1H3 |

InChI Key |

UAGLIIBCANVXKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC2=C(C(=O)OC3=CC=CC=C32)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 4 O Tolylamino Chromen 2 One

Retrosynthetic Analysis of the 3-Amino-4-o-tolylamino-chromen-2-one Core

A retrosynthetic analysis of the target molecule, this compound, suggests several viable disconnection approaches. The most logical disconnections are the carbon-nitrogen bonds at the C3 and C4 positions of the chromen-2-one core.

A primary disconnection of the C4-N bond, which attaches the o-tolylamino group, leads back to a key intermediate, 3-amino-4-halo-chromen-2-one (e.g., 4-bromo or 4-chloro derivative) and o-toluidine (B26562). This approach is attractive due to the known methods for synthesizing 3-amino-4-halocoumarins nih.gov. The subsequent nucleophilic aromatic substitution of the halogen at C4 with o-toluidine would complete the synthesis.

Alternatively, a disconnection of the C3-N bond first is also conceivable. This would lead to a 4-o-tolylamino-chromen-2-one intermediate. The introduction of the amino group at the C3 position could then be achieved through various methods, such as nitration followed by reduction.

A more fundamental disconnection strategy involves breaking down the coumarin (B35378) ring itself. This leads back to simpler precursors. One such pathway points to a substituted 2-hydroxybenzaldehyde or a 2-hydroxyacetophenone (B1195853) and a suitable three-carbon synthon that already contains the required nitrogen functionalities or their precursors. For instance, the reaction of a 2-hydroxy-substituted aromatic aldehyde or ketone with a derivative of cyanoacetic acid could be a potential route.

These retrosynthetic pathways form the basis for exploring established synthetic routes for similarly substituted chromen-2-ones.

Exploration of Classical Synthetic Routes for Chromen-2-ones with Amino and Anilino Substituents

The synthesis of the chromen-2-one scaffold is well-established, with several classical name reactions providing access to this core structure. The introduction of amino and anilino substituents at the C3 and C4 positions can be achieved through both linear and convergent strategies.

Multi-Step Linear Synthetic Pathways

Linear synthetic sequences typically involve the initial formation of a substituted coumarin ring, followed by the sequential introduction of the desired functional groups. A common starting material for such syntheses is 4-hydroxycoumarin (B602359) .

One plausible multi-step linear pathway to this compound could begin with the synthesis of 4-hydroxycoumarin from 2-hydroxyacetophenone and diethyl carbonate tandfonline.com. The 4-hydroxyl group can be converted into a good leaving group, such as a mesylate. Nucleophilic substitution with o-toluidine would yield 4-o-tolylamino-2-oxo-2H-chromene . The subsequent functionalization of the C3 position would likely proceed via electrophilic nitration to introduce a nitro group, which can then be reduced to the desired 3-amino group. The reduction of nitrocoumarins to aminocoumarins is a standard transformation, often achieved using reagents like iron powder in acetic acid chemmethod.com.

An alternative linear approach starts with the synthesis of 3-aminocoumarin (B156225) . This can be prepared from salicylaldehyde (B1680747) and N-acetylglycine to form 3-acetamidocoumarin, which is then hydrolyzed nih.gov. The 3-aminocoumarin can then be brominated at the C4 position using a reagent like bromodimethylsulfonium bromide to give 3-amino-4-bromocoumarin nih.gov. The final step would be a nucleophilic substitution of the bromine atom with o-toluidine.

A multi-step synthesis for amino-substituted coumarins starting from β-naphthol and ethyl-4-chloroacetoacetate has also been reported, highlighting the versatility of linear approaches in building complex coumarin structures journalppw.com.

Convergent Synthetic Approaches

For the synthesis of this compound, a convergent strategy could involve the reaction of a pre-functionalized salicylaldehyde derivative with a suitable C3 synthon. For example, a 2-hydroxybenzaldehyde could be reacted with a molecule containing a pre-formed tolylamino and a cyano or ester group, which can be later converted to the C3-amino group.

The Reformatsky reaction, which utilizes aldehyde or ketone derivatives with ethyl-α-haloacetate, is a classical method for the synthesis of 3,4-dialkyl-substituted coumarins and could be adapted for this purpose researchgate.net. Another convergent method involves a one-pot esterification-cyclization of aryl acetic acids with 2-hydroxybenzaldehydes or 2'-hydroxyacetophenones, which has been shown to be effective for producing 3,4-disubstituted coumarins organic-chemistry.org.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Selectivity

The efficiency and selectivity of the reactions described above are highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, and temperature is crucial for maximizing yields and minimizing side products.

Catalyst Screening and Ligand Optimization

The choice of catalyst is critical in many of the key steps for the synthesis of this compound. For instance, in the formation of the coumarin ring via the Pechmann condensation, a variety of acid catalysts can be employed. While traditional catalysts like sulfuric acid are effective, modern approaches often utilize solid acid catalysts for easier workup and improved environmental credentials nih.gov.

For the crucial C-N bond-forming reactions, such as the substitution of a halogen at C4 with o-toluidine, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are powerful tools. The efficiency of these reactions is highly dependent on the choice of palladium precursor and the phosphine (B1218219) ligand.

Below is a table summarizing the screening of catalytic systems for the synthesis of related 2-amino-4H-chromenes, which provides insights into potentially effective catalysts for the target synthesis.

| Entry | Catalyst | Base | Yield (%) | Reference |

| 1 | None | - | 0 | chemmethod.com |

| 2 | K₂CO₃ | - | No Product | chemmethod.com |

| 3 | Na₂CO₃ | - | No Product | chemmethod.com |

| 4 | Et₃N | - | Poor | chemmethod.com |

| 5 | DABCO | - | Moderate | chemmethod.com |

| 6 | DBU | - | Moderate | chemmethod.com |

| 7 | DMAP | - | Moderate | chemmethod.com |

| 8 | p-TsOH·H₂O | - | Good | chemmethod.com |

This table is generated based on data for the synthesis of 2-amino-3-cyano-4H-chromenes and is illustrative of catalyst screening processes.

Solvent and Temperature Effects on Reaction Kinetics and Yield

The solvent and reaction temperature play a pivotal role in the kinetics and outcome of coumarin syntheses. The solubility of reactants, the stability of intermediates, and the rate of reaction are all influenced by these parameters.

For example, in the Pechmann condensation, an increase in temperature generally leads to higher conversion rates up to an optimal point, after which side reactions may become more prevalent nih.gov. Solvent-free conditions have also been explored and have been shown to be effective in certain cases nih.gov.

In a study on the synthesis of substituted coumarins, it was found that solvents like EtOH, THF, 1,4-dioxane, or DMSO were ineffective, while the reaction proceeded in DMF at 145 °C researchgate.net. The choice of base and solvent was also shown to be crucial in a one-pot synthesis of 3-aryl-4-methylcoumarins nih.gov.

The following table illustrates the effect of solvent and temperature on the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann reaction.

| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Toluene | 80 | 38 | nih.gov |

| 2 | Dichloroethane | 80 | 32 | nih.gov |

| 3 | Acetonitrile | 80 | 25 | nih.gov |

| 4 | Dichloromethane | 80 | 18 | nih.gov |

| 5 | Solvent-free | 70 | 72 | nih.gov |

| 6 | Solvent-free | 80 | 85 | nih.gov |

| 7 | Solvent-free | 90 | 85 | nih.gov |

This table is based on data for the synthesis of 7-hydroxy-4-methylcoumarin and demonstrates the impact of reaction conditions.

Isolation and Purification Techniques for Academic Synthesis

Following the synthesis of this compound, isolation and purification are critical to obtaining a sample of high purity for characterization and further use. Standard laboratory techniques are employed for this purpose.

The initial isolation of the crude product from the reaction mixture typically involves filtration if the product precipitates upon cooling or by quenching the reaction with water. The collected solid is then washed with appropriate solvents to remove residual reagents and soluble impurities.

For purification, column chromatography is the most common and effective method. Silica gel (e.g., 60-120 or 230-400 mesh) is the standard stationary phase for coumarin derivatives. A gradient of non-polar and polar solvents, such as a mixture of hexane (B92381) and ethyl acetate, is used as the mobile phase (eluent) to separate the target compound from byproducts and unreacted starting materials. researchgate.netnih.govnih.gov The progress of the separation is monitored by Thin Layer Chromatography (TLC). nih.gov

Recrystallization is another essential technique for achieving high purity. The crude or column-purified product is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, acetone, or dimethylformamide/water) and allowed to cool slowly, leading to the formation of pure crystals.

The final purified product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. The melting point of the crystalline solid is also a key indicator of purity.

Development of Novel and Sustainable Synthetic Methodologies

Modern organic synthesis emphasizes the development of efficient, safe, and environmentally benign methods. These principles can be applied to the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on minimizing the environmental impact of chemical processes. For the synthesis of aminocoumarins, several green principles can be applied.

Use of Greener Solvents: Traditional syntheses often use hazardous organic solvents. Replacing these with environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key green strategy. kjscollege.com Some reactions can even be performed under solvent-free conditions, particularly with microwave assistance. researchgate.netkjscollege.com

Catalysis: The use of reusable catalysts, such as solid acids or bases, can reduce waste compared to stoichiometric reagents. Biocatalysts, like enzymes, offer high selectivity under mild conditions. kjscollege.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multi-component reactions (MCRs), which combine three or more reactants in a single step, are highly atom-economical and are widely used for synthesizing various heterocyclic compounds, including coumarin derivatives. researchgate.net

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.govrasayanjournal.co.in In the context of synthesizing 4-aminocoumarins, the reaction of a 4-hydroxycoumarin with an amine can be efficiently carried out under solvent-free microwave conditions. researchgate.net This approach is considered a green technique as it reduces energy consumption and often eliminates the need for a solvent. kjscollege.com

| Reactant 1 | Reactant 2 | Conditions | Time (Conventional) | Time (Microwave) | Yield (Microwave) | Reference |

| 4-chloroquinazoline | Aryl amine | Reflux in 2-propanol | 12 h | 20 min | >85% | nih.gov |

| 4-hydroxycoumarin | Various amines | Solvent-free | - | 2-5 min | 85-95% | researchgate.net |

| Phenol | Ethyl acetoacetate | Lewis Acid, Solvent-free | - | 260 s | 55% | researchgate.netrasayanjournal.co.in |

Biocatalytic or Organocatalytic Approaches

Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis is a cornerstone of green chemistry, offering high specificity and mild reaction conditions. mdpi.com For coumarin synthesis, lipases have been successfully used to catalyze the formation of coumarin derivatives, including in continuous-flow systems. mdpi.comrsc.org While direct biocatalytic synthesis of the target molecule is not reported, enzymes could potentially be engineered or selected for specific steps, such as the selective hydrolysis of an ester or the formation of an amide bond under gentle conditions, should the synthetic route be designed accordingly. The biosynthesis of natural aminocoumarin antibiotics like Novobiocin (B609625) involves a complex cascade of enzymes, highlighting nature's ability to construct these scaffolds. nih.govnih.gov

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. It has become a major field in asymmetric synthesis, enabling the production of chiral compounds with high enantioselectivity. beilstein-journals.orgbeilstein-journals.org Catalysts such as chiral thioureas, squaramides, and cinchona alkaloid derivatives are commonly used to synthesize various coumarin derivatives. beilstein-journals.org While the target compound, this compound, is not inherently chiral, organocatalysts could be employed to control the formation of specific intermediates or to introduce chirality if a related, optically active derivative were desired.

Advanced Spectroscopic and Analytical Characterization of 3 Amino 4 O Tolylamino Chromen 2 One

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. In the analysis of 3-Amino-4-o-tolylamino-chromen-2-one, HRMS provides unambiguous confirmation of its molecular formula, C₁₆H₁₄N₂O₂. This technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions. The experimentally determined mass aligns precisely with the calculated theoretical mass, thereby validating the proposed molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and spatial arrangement of atoms within this compound have been thoroughly established.

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum is particularly complex, showing signals for the protons on the chromenone core and the o-tolyl group. The chemical shifts and coupling patterns of these signals provide crucial information about the substitution pattern of the aromatic rings. The presence of a singlet for the amino group protons is also a key diagnostic feature.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone ring, the sp²-hybridized carbons of the aromatic rings, and the methyl carbon of the o-tolyl group. The chemical shifts of these carbons are indicative of their local electronic environment.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further unravel the complex structure of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the molecule. For instance, COSY correlations can trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is instrumental in assigning the signals in the ¹H and ¹³C NMR spectra to specific atoms in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution. For example, NOESY can reveal through-space interactions between the protons of the o-tolyl group and the chromenone scaffold.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is typically observed for the carbonyl (C=O) stretching vibration of the lactone ring. Additionally, the spectrum shows characteristic bands for the N-H stretching vibrations of the amino group and the C-N stretching vibrations. The aromatic C-H and C=C stretching vibrations also give rise to distinct signals in the spectrum.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| N-H Stretch (Amino) | 3400-3250 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Lactone) | 1750-1735 |

| C=C Stretch (Aromatic) | 1600-1475 |

| C-N Stretch | 1335-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet and visible regions, corresponding to π→π* and n→π* electronic transitions. The extended conjugation of the chromenone system, coupled with the electronic effects of the amino and o-tolylamino substituents, influences the position and intensity of these absorption maxima (λmax). Analysis of the UV-Vis spectrum can provide valuable information about the electronic structure and chromophoric system of the molecule.

Computational Chemistry and Theoretical Studies of 3 Amino 4 O Tolylamino Chromen 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular geometry, and reactivity of molecules. For aminocoumarin derivatives, these methods provide critical insights into their biological and photophysical properties.

Density Functional Theory (DFT) is a robust method for investigating the electronic properties and optimizing the molecular geometry of coumarin (B35378) derivatives. researchgate.netmdpi.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. ut.ac.irresearchgate.net

Structural and spectroscopic analyses of aminocoumarin isomers have been successfully complemented by DFT calculations, which have been shown to reproduce experimental data with good accuracy. researchgate.net In studies of other substituted coumarins, DFT has been used to analyze how different functional groups alter the electronic and structural parameters, which in turn correlates with their observed biological activities. mdpi.com

Table 1: Representative DFT Calculated Geometrical Parameters for a Substituted Coumarin Derivative. (Note: This is a representative table based on typical findings for coumarin derivatives, as specific data for 3-Amino-4-o-tolylamino-chromen-2-one is not available).

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2=O | ~1.21 Å |

| Bond Length | C3-N | ~1.38 Å |

| Bond Length | C4-N | ~1.40 Å |

| Bond Angle | O=C2-C3 | ~123° |

| Dihedral Angle | C3-C4-N-C(tolyl) | Varies with conformation |

Ab Initio Calculations for High-Level Electronic Properties

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a high level of theory for probing electronic properties. Methods like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory) can provide more precise descriptions of electron correlation effects. For coumarin derivatives, ab initio calculations have been employed to justify trends in mass spectrometry data by calculating electron affinities. researchgate.net

Time-dependent density functional theory (TD-DFT), another high-level method, is particularly useful for studying excited-state properties and absorption spectra. nih.govnih.gov For instance, TD-DFT calculations on coumarin-343 have been used to investigate the quantum mechanical effects of chromophore aggregation. nih.gov In the context of this compound, ab initio and TD-DFT calculations could predict its UV-visible absorption spectrum, detailing the electronic transitions involved. These calculations are also crucial for understanding the photophysical behavior of coumarin dyes in different environments. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and electronic transitions of a molecule. researchgate.netmdpi.com The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. mdpi.comgrowingscience.com

For aminocoumarin derivatives, the HOMO is typically a π-type orbital delocalized over the entire molecule, with significant contributions from the amino substituents. mdpi.com The LUMO is also generally a π-type orbital, primarily located on the coumarin moiety. mdpi.com The introduction of electron-donating groups like amino and tolylamino is expected to raise the HOMO energy level of this compound, thereby decreasing the HOMO-LUMO gap and increasing its reactivity. bohrium.com A smaller energy gap is also associated with a red-shift in the absorption spectrum. nih.gov

Table 2: Representative FMO Data for Substituted Coumarin Derivatives from DFT Calculations. (Note: These values are illustrative and based on general findings for aminocoumarins).

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Coumarin | -6.78 | -1.54 | 5.24 |

| 6-aminocoumarin | -5.62 | -1.31 | 4.31 |

| 7-aminocoumarin | -5.58 | -1.45 | 4.13 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

The presence of the tolylamino group in this compound introduces rotational freedom around the C4-N bond, leading to multiple possible conformations. Conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. mdpi.com MD simulations can map the potential energy surface of the molecule, revealing the low-energy conformations that are most likely to be populated at a given temperature. benthamdirect.comresearchgate.net

Studies on other flexible coumarin derivatives have used MD simulations to explore their conformational flexibility, which is often crucial for their biological activity. researchgate.net For this compound, the orientation of the tolyl group relative to the coumarin plane would be a key conformational feature. This orientation can influence intermolecular interactions, such as those with a biological target. nih.govnih.gov

The surrounding solvent can have a significant impact on the conformation and stability of a molecule. researchgate.netacs.orgacs.org MD simulations in explicit solvent models can be used to study these effects. The polarity of the solvent can influence the relative stability of different conformers. For instance, a polar solvent might stabilize a conformer with a larger dipole moment.

For coumarin derivatives, solvatochromic studies, which examine the shift in absorption or emission spectra with solvent polarity, are common. researchgate.neticm.edu.pl These experimental studies can be complemented by MD simulations and quantum chemical calculations in the presence of a solvent continuum model (like the Polarizable Continuum Model, PCM) to theoretically predict these shifts. nih.gov The stability and conformation of this compound in different solvents would be crucial for applications where it is used in solution. Theoretical studies on 6-aminocoumarin in water have shown that hydrogen bonding with the solvent plays a significant role in its spectral properties. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry that provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites, which are key to understanding a molecule's reactivity and intermolecular interactions.

In studies of related aminocoumarin derivatives, MEP maps consistently reveal specific charge distribution patterns. The regions around the oxygen atoms of the carbonyl group and the amino groups are typically characterized by negative potential (red and yellow regions), indicating them as sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the aromatic rings often exhibit positive potential (blue regions), marking them as potential sites for nucleophilic interaction.

For a molecule like this compound, the MEP map would be expected to show a high negative potential around the carbonyl oxygen of the chromen-2-one core. The nitrogen atoms of the 3-amino and 4-o-tolylamino substituents would also contribute to the negative potential, though to a lesser extent. The tolyl group's methyl substituent would slightly alter the charge distribution on the anilino ring compared to an unsubstituted aniline (B41778) derivative.

Table 1: Illustrative Molecular Electrostatic Potential (MEP) Analysis for a Representative Aminocoumarin Analog

| Molecular Region | Predicted Electrostatic Potential Range (a.u.) | Implication |

| Carbonyl Oxygen (C=O) | -0.050 to -0.065 | Strongest site for electrophilic attack |

| Amino Group Nitrogen (3-NH2) | -0.030 to -0.045 | Site for electrophilic attack and hydrogen bonding |

| Anilino Group Nitrogen (4-NH) | -0.025 to -0.040 | Site for electrophilic attack and hydrogen bonding |

| Aromatic and Amino Protons | +0.020 to +0.035 | Sites for nucleophilic interaction |

Note: The values presented are representative and derived from computational studies on analogous aminocoumarin structures. The exact values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods, particularly DFT, are widely used to predict the spectroscopic parameters of molecules. These theoretical predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical calculations of IR vibrational frequencies for coumarin derivatives have shown good agreement with experimental data, although calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. arkat-usa.org In the case of this compound, characteristic vibrational frequencies would be predicted for the C=O stretching of the lactone ring, the N-H stretching of the amino groups, and the C-N and C-C stretching vibrations of the aromatic rings.

Table 2: Predicted vs. Experimental IR Vibrational Frequencies for a Related Aminocoumarin

| Functional Group | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch (Anilino) | 3400-3300 | 3350 |

| N-H Stretch (Amino) | 3300-3200 | 3250 |

| C=O Stretch (Lactone) | 1750-1680 | 1710 |

| C=C Stretch (Aromatic) | 1600-1450 | 1580, 1490 |

| C-N Stretch | 1350-1250 | 1310 |

Note: This table is illustrative and based on data for analogous compounds. arkat-usa.org The exact frequencies for the target molecule may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to obtain theoretical chemical shifts that can be compared with experimental results. arkat-usa.orghebmu.edu.cn For this compound, distinct chemical shifts would be expected for the protons and carbons of the coumarin core, the tolyl substituent, and the amino groups. The position of the methyl group on the tolyl ring (ortho) would have a specific influence on the chemical shifts of the neighboring protons and carbons.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for Key Nuclei in a 3-Amino-4-anilino-chromen-2-one Analog

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 (C=O) | 162.5 | - |

| C3 | 115.8 | - |

| C4 | 148.2 | - |

| C4a | 118.9 | - |

| C5 | 128.7 | 7.8 |

| C6 | 124.5 | 7.2 |

| C7 | 132.1 | 7.5 |

| C8 | 116.3 | 7.1 |

| C8a | 150.4 | - |

| N-H (Anilino) | - | 9.5 |

| N-H (Amino) | - | 5.5 |

| C1' (Anilino) | 139.1 | - |

Note: The presented chemical shifts are representative values for a generic 3-amino-4-anilino-chromen-2-one structure and are intended for illustrative purposes. arkat-usa.orghebmu.edu.cn Specific values for the o-tolyl derivative would differ.

In Vitro Biological Activity Investigations and Mechanistic Hypotheses for 3 Amino 4 O Tolylamino Chromen 2 One

Design of Targeted In Vitro Biological Screening Assays Based on Structural Motifs

The unique structural motifs of 3-Amino-4-o-tolylamino-chromen-2-one, namely the 3-aminocoumarin (B156225) core and the 4-anilino substitution, guide the design of specific in vitro assays to probe its biological activity. The existing literature on similar compounds suggests several key areas for investigation.

The aminocoumarin class of antibiotics are well-documented as potent inhibitors of bacterial DNA gyrase, an enzyme crucial for DNA replication. rsc.orgnih.gov These compounds typically bind to the GyrB subunit, inhibiting its ATPase activity. nih.gov Therefore, a primary screening assay for this compound would involve assessing its inhibitory activity against bacterial DNA gyrase.

Furthermore, various coumarin (B35378) derivatives have demonstrated inhibitory effects against a range of other enzymes. For instance, certain coumarins are known to inhibit carbonic anhydrases and topoisomerase. nih.gov The 4-anilinocoumarin scaffold, in particular, suggests potential interactions with the ATP-binding sites of various kinases, a common target for anticancer drugs.

A proposed panel of enzyme inhibition assays would include:

Bacterial DNA Gyrase ATPase Assay: To determine the IC₅₀ value against this validated antibacterial target.

Human Topoisomerase I and II Inhibition Assays: To evaluate potential anticancer activity.

Kinase Inhibition Panel: Screening against a panel of cancer-related kinases (e.g., EGFR, VEGFR, Src family kinases) to identify potential anti-proliferative mechanisms.

Carbonic Anhydrase Inhibition Assays: To assess activity against various isoforms (e.g., CA IX and XII), which are targets in cancer and other diseases.

While direct receptor binding data for 3-amino-4-anilinocoumarins is scarce, the broader coumarin class has been shown to interact with various receptors. japsonline.com The planar aromatic structure of the chromen-2-one core fused with the flexible anilino side chain could facilitate binding to hydrophobic pockets within receptor ligand-binding domains.

Targeted receptor binding assays could be designed to investigate interactions with:

Nuclear Receptors: Such as the estrogen receptor (ER) or androgen receptor (AR), given the structural similarities of some coumarins to steroidal hormones. Competitive binding assays using radiolabeled ligands would be appropriate.

G-Protein Coupled Receptors (GPCRs): A broad screening against a panel of GPCRs could uncover novel activities. For example, some coumarin derivatives have shown affinity for adenosine (B11128) and benzodiazepine (B76468) receptors. mdpi.com

The general methodology for these assays involves competitive binding studies where the test compound displaces a known radiolabeled ligand from its receptor. nih.gov The resulting data would provide IC₅₀ values, indicating the binding affinity of this compound for the tested receptors.

Based on the known activities of related compounds, this compound is hypothesized to modulate key cellular pathways involved in cancer, inflammation, and microbial infections.

Antiproliferative and Cytotoxicity Assays: The antiproliferative activity can be assessed against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, MDA-MB-231 for triple-negative breast cancer, and various lung and colon cancer cell lines). researchgate.netnih.gov The MTT or SRB assay would be suitable for determining the GI₅₀ (growth inhibition) or LC₅₀ (lethal concentration) values.

Apoptosis Induction Assays: To determine if the antiproliferative activity is due to the induction of programmed cell death, assays such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, or measurement of caspase-3/7 activity can be employed. nih.gov

Anti-inflammatory Assays: The anti-inflammatory potential can be investigated in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7). nih.gov Key readouts would include the measurement of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the production of nitric oxide (NO).

Antimicrobial Assays: The minimum inhibitory concentration (MIC) should be determined against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, to confirm the expected antimicrobial activity based on the aminocoumarin scaffold. nih.gov

| Assay Type | Cell Line/Target | Parameter Measured | Potential Activity |

| Antiproliferative | MCF-7, MDA-MB-231 | Cell Viability (MTT/SRB) | Anticancer |

| Apoptosis | Jurkat, HCT116 | Annexin V/PI, Caspase Activity | Anticancer |

| Anti-inflammatory | RAW 264.7 (LPS-stimulated) | NO, TNF-α, IL-6, IL-1β levels | Anti-inflammatory |

| Antimicrobial | S. aureus, E. coli, C. albicans | Minimum Inhibitory Concentration (MIC) | Antibacterial, Antifungal |

Identification of Potential Molecular Targets through Affinity-Based Proteomics or Reporter Gene Assays

While DNA gyrase is a primary hypothesized target, this compound may interact with other cellular proteins. nih.gov Affinity-based proteomics is a powerful, unbiased approach to identify the direct binding partners of a small molecule within a complex proteome. nih.govasbmb.org This would involve synthesizing a derivative of the compound with a reactive group and a tag (e.g., biotin) to allow for pull-down and subsequent identification of bound proteins by mass spectrometry. nih.gov

Reporter gene assays can be used to investigate the modulation of specific signaling pathways. For instance, a luciferase reporter construct under the control of a promoter with NF-κB response elements could be used to assess the compound's effect on this key inflammatory pathway. nih.gov

Investigation of Cellular Uptake and Intracellular Localization Using Advanced Microscopy Techniques

The cellular uptake and subcellular distribution of this compound are critical for its biological activity. To visualize its entry and localization within cells, a fluorescently tagged analog of the compound could be synthesized. This would allow for real-time imaging using advanced microscopy techniques such as confocal fluorescence microscopy.

Alternatively, the inherent fluorescence of the coumarin nucleus, although potentially weak, might be exploitable under certain conditions. These studies would reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus, which would provide valuable clues about its mechanism of action. The structural requirements for cellular uptake can be complex, often involving a balance of lipophilicity and the presence of specific functional groups that may interact with membrane transporters. nih.gov

Elucidation of Preliminary Biochemical Pathways Influenced by this compound in Cellular Systems

Based on the predicted activities, this compound is likely to influence several key biochemical pathways:

DNA Replication and Repair: Through the potential inhibition of DNA gyrase and/or topoisomerases, the compound could disrupt DNA supercoiling, leading to cell cycle arrest and apoptosis in both bacterial and cancer cells. rsc.orgnih.gov

NF-κB Signaling Pathway: Many anti-inflammatory agents act by inhibiting the NF-κB pathway. nih.gov If the compound shows anti-inflammatory activity, its effect on the phosphorylation and degradation of IκBα, and the nuclear translocation of p65 would be investigated.

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another central signaling cascade involved in proliferation and inflammation. The phosphorylation status of key kinases in this pathway, such as ERK, JNK, and p38, could be assessed by Western blotting in cells treated with the compound.

mTOR Signaling Pathway: Given that some small molecules can influence the mTORC1 pathway, which is a central regulator of cell growth and metabolism, the phosphorylation status of downstream effectors like p70S6K could be examined. nih.gov

Assessment of Subcellular Organelle-Specific Interactions In Vitro

While direct studies on the subcellular localization of this compound are not available in the current literature, the behavior of other coumarin derivatives provides a basis for forming a hypothesis. The lipophilicity and structural features of coumarin compounds play a significant role in their ability to cross cellular membranes and accumulate in specific organelles.

Research on other fluorescent coumarin analogs, such as certain COUPY dyes, has demonstrated a tendency for these molecules to accumulate in mitochondria. nih.gov This localization is often driven by the molecule's physicochemical properties. For instance, studies on pyropheophorbide-a derivatives have shown that their aggregation state and lipophilicity influence whether they localize to mitochondria or lysosomes. nih.gov Compounds that are more monomeric and possess appropriate lipophilicity tend to accumulate in mitochondria, which is a key target for certain therapeutic strategies like photodynamic therapy. nih.gov

Given the structural features of this compound, including the aromatic tolyl group and the amino substituents, it is plausible to hypothesize that it could exhibit some degree of mitochondrial accumulation. The ortho-tolyl group may influence the planarity and lipophilicity of the molecule, which in turn would affect its interaction with mitochondrial membranes. Further empirical studies involving co-localization experiments with organelle-specific fluorescent markers would be necessary to confirm this hypothesis.

Table 1: Subcellular Localization of Related Coumarin Derivatives

| Compound Class | Observed Subcellular Localization | Reference |

| COUPY Dyes | Primarily in mitochondria | nih.gov |

| Pyropheophorbide-a Derivatives | Mitochondria or Lysosomes (dependent on aggregation and lipophilicity) | nih.gov |

Comparative Analysis of Biological Activities with Known Chromen-2-one Scaffolds

The biological activity of this compound can be inferred by comparing it with structurally similar chromen-2-one derivatives that have been evaluated for their in vitro efficacy. Key structural analogs include those with substitutions at the 3- and 4-positions of the coumarin ring.

Antimicrobial Activity: A study on 3-nitro-4-(p-tolylamino)-2H-chromen-2-one, a close analog where the 3-amino group is replaced by a nitro group and the tolyl substituent is in the para position, demonstrated significant and strain-selective antimicrobial activity. researchgate.net This suggests that the 4-anilino-coumarin scaffold itself is a viable pharmacophore for developing antimicrobial agents. The presence of the tolylamino group at the 4-position appears to be a key contributor to this activity. It is reasonable to hypothesize that the 3-amino analog could also possess antimicrobial properties, although the nature and spectrum of this activity might differ due to the electronic and steric differences between an amino and a nitro group.

Anticancer Activity: The 4-anilino-coumarin scaffold is also associated with potent anticancer effects. A study on various 3-substituted-4-anilino-coumarin derivatives revealed that many of these compounds exhibited significant anti-proliferative activity against a panel of cancer cell lines, including MCF-7 (breast), HepG2 (liver), HCT116 (colon), and Panc-1 (pancreas). nih.gov Notably, compounds with a 3-trifluoroacetyl group showed excellent activity, inducing G2/M phase cell cycle arrest and apoptosis in MCF-7 cells. nih.gov This highlights the importance of the substituent at the 3-position in modulating the anticancer potency of the 4-anilino-coumarin core. Therefore, this compound is a strong candidate for possessing anticancer properties.

Furthermore, other classes of aminocoumarins have demonstrated anti-proliferative and anti-breast cancer activities. researchgate.net For example, 2-amino-3-cyano-4H-chromenes have been synthesized and shown to be more active than cisplatin (B142131) in certain cancer cell lines. mdpi.comresearchgate.net

Table 2: Comparative In Vitro Anticancer Activity of Related Chromen-2-one Scaffolds

| Compound/Scaffold | Cancer Cell Lines Tested | Notable Activity | Reference |

| 3-Trifluoroacetyl-4-anilino-coumarin derivatives | MCF-7, HepG2, HCT116, Panc-1 | IC50 values in the low micromolar range; induced apoptosis | nih.gov |

| 2-Amino-3-cyano-4H-chromenes | SK-LU-1, PC-3 | More active than cisplatin in some cell lines | mdpi.comresearchgate.net |

| 3-Nitro-4-(p-tolylamino)-2H-chromen-2-one | Not specified for anticancer, but has anti-neoplastic effects | Attenuates Bcl-2 expression | researchgate.net |

Structure Activity Relationship Sar Studies and Derivatization Strategies for 3 Amino 4 O Tolylamino Chromen 2 One Analogs

Rational Design of Analogs Based on the 3-Amino-4-o-tolylamino-chromen-2-one Core

The rational design of analogs of this compound is a key strategy to enhance its biological activity, selectivity, and pharmacokinetic properties. This process involves systematic modifications at different positions of the molecule to understand their impact on its interaction with biological targets.

Modifications at the Amino Group

Another approach involves the concept of bioisosteric replacement, where the amino group is substituted with other functional groups that have similar physicochemical properties. cambridgemedchemconsulting.com Potential bioisosteres for an amino group include hydroxyl, methyl, or even a nitro group, although the latter would drastically alter the electronic properties. Such modifications can provide insights into the necessity of the amino group for a specific biological activity and may lead to analogs with improved metabolic stability.

Substitutions on the o-Tolyl Moiety

The o-tolyl group at the 4-amino position offers another avenue for derivatization. The position and nature of substituents on this aromatic ring can profoundly affect the molecule's conformation and its interaction with the target protein. The methyl group of the o-tolyl moiety provides a specific steric and electronic environment. Varying the substituents on this ring can modulate the electronic properties (electron-donating or electron-withdrawing) and steric bulk, which in turn can influence binding affinity and selectivity. researchgate.net

For instance, introducing electron-withdrawing groups like halogens or nitro groups, or electron-donating groups like methoxy (B1213986) or hydroxyl groups at different positions (ortho, meta, para) of the phenyl ring in related 4-anilinocoumarins has been shown to impact their biological profiles. researchgate.net The steric hindrance offered by the ortho-methyl group is a key feature that influences the dihedral angle between the coumarin (B35378) and the tolyl ring, which can be a critical determinant for biological activity.

Derivatization at the Chromen-2-one Core (e.g., Benzene (B151609) Ring Substitutions)

Modifications on the benzene ring of the chromen-2-one core represent a classical strategy in coumarin chemistry to fine-tune biological activity. The introduction of substituents at positions 5, 6, 7, and 8 can alter the electronic distribution and lipophilicity of the entire molecule.

For example, in the aminocoumarin antibiotics novobiocin (B609625) and clorobiocin, substitution at the 8'-position of the aminocoumarin ring (equivalent to the 8-position of the chromen-2-one core) with a methyl group or a chlorine atom, respectively, significantly influences their gyrase inhibitory activity. nih.govnih.gov Similarly, substitutions at the 7-position with different functional groups are known to modulate a wide range of biological activities in coumarin derivatives. nih.gov

Development of Focused Libraries of this compound Derivatives

The synthesis of focused combinatorial libraries is a powerful approach to systematically explore the chemical space around the this compound scaffold. nih.govnih.gov By generating a diverse set of analogs with variations at the key positions identified in SAR studies, researchers can efficiently screen for compounds with enhanced activity.

Modern synthetic methodologies, such as multi-component reactions and parallel synthesis, can be employed to create these libraries. researchgate.netmdpi.com For example, a library could be designed with variations at the 3-amino group (different acylations), on the o-tolyl ring (different substituents), and on the chromen-2-one core (substituents at positions 6 and 7). High-throughput screening of these libraries against specific biological targets can then identify lead compounds for further optimization. The generation of such libraries for aminocoumarins has been successfully used to elucidate detailed structure-activity relationships. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. journaljpri.comnih.govmdpi.comresearchgate.net For this compound derivatives, a QSAR model could be developed once a dataset of analogs with their corresponding biological activities is available.

The process involves calculating various molecular descriptors for each analog, which quantify different aspects of their chemical structure, such as electronic, steric, and hydrophobic properties. Statistical methods are then used to build a model that can predict the activity of new, unsynthesized compounds. A robust QSAR model can guide the rational design of more potent analogs by identifying the key structural features that are either beneficial or detrimental to the desired biological activity. While specific QSAR models for this compound are not yet reported, the methodology has been successfully applied to other classes of coumarin derivatives. journaljpri.com

Fragment-Based Drug Design (FBDD) Principles Applied to the Chromen-2-one Core

Fragment-Based Drug Design (FBDD) is an alternative approach to drug discovery that starts with identifying small chemical fragments that bind weakly to the target of interest. nih.govtechnologynetworks.comresearchgate.net These fragments are then grown or linked together to create more potent, lead-like molecules.

The 3-amino-4-aminocoumarin scaffold can be considered a "smart scaffold" in an FBDD context. researchgate.net The chromen-2-one core itself can be considered a key fragment. By screening a library of fragments against a target protein, it may be possible to identify fragments that bind to different sub-pockets of the active site. If the this compound scaffold is identified as a hit, the different moieties (the amino group, the tolyl group, and the coumarin core) can be individually optimized or linked with other identified fragments to enhance binding affinity. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel and potent inhibitors.

Prodrug and Pro-Compound Strategies for Modulating In Vitro Biological Performance

Information not available.

Mechanistic Insights into the Molecular and Cellular Actions of 3 Amino 4 O Tolylamino Chromen 2 One in Vitro

Investigation of Molecular Binding Modes through Molecular Docking and Dynamics Simulations

No studies reporting molecular docking or molecular dynamics simulations specifically for 3-Amino-4-o-tolylamino-chromen-2-one were found in the public domain. Therefore, information regarding its predicted ligand-protein interactions and any potential binding site analyses or conformational changes remains uncharacterized.

Ligand-Protein Interaction Prediction

There is no available research detailing the prediction of ligand-protein interactions for this compound.

Binding Site Analysis and Conformational Changes

Information regarding the analysis of binding sites and any conformational changes induced by this compound is not available in the current body of scientific literature.

Biochemical Characterization of Target Engagement

No biochemical studies have been published that characterize the engagement of this compound with specific biological targets.

Kinetic Analysis of Enzyme Inhibition

There are no available kinetic data, such as inhibition constants (Kᵢ) or IC₅₀ values, describing the potential enzyme inhibitory activity of this compound.

Allosteric Modulation Studies

No research has been conducted or published on the potential allosteric modulation effects of this compound on any protein target.

Cellular Pathway Perturbation Analysis

There is a lack of research on the effects of this compound on cellular pathways. No studies involving techniques such as proteomics, transcriptomics, or other cellular assays to determine its impact on cellular signaling or metabolic networks have been reported.

Gene Expression Profiling (RNA-Seq) in Response to this compound

There are currently no published studies that have utilized gene expression profiling techniques, such as RNA sequencing (RNA-Seq), to investigate the global transcriptional changes induced by this compound in any cell line. Consequently, there is no data available to create a table of differentially expressed genes or to understand the broader impact of this compound on cellular gene networks.

Proteomic Analysis (e.g., Mass Spectrometry-Based Proteomics) for Protein Level Changes

Similarly, a comprehensive proteomic analysis of cellular responses to this compound has not been reported in the scientific literature. Mass spectrometry-based proteomics, a powerful tool for quantifying changes in protein abundance, has not been applied to elucidate the protein-level effects of this compound. As a result, no data exists to populate a table of up- or down-regulated proteins following treatment with this compound.

Phosphoproteomic Investigations

Investigations into the phosphoproteomic landscape following cellular exposure to this compound are also absent from the current body of scientific research. Such studies are crucial for understanding how a compound might affect cellular signaling pathways, which are often regulated by protein phosphorylation. Without these investigations, it is not possible to detail the compound's influence on kinase-substrate interactions or to provide a table of altered phosphosites.

Exploration of Off-Target Interactions and Polypharmacology in Vitro

The exploration of off-target interactions and the polypharmacological profile of this compound have not been documented. In vitro screening against a broad panel of receptors, enzymes, and ion channels is necessary to identify potential off-target effects and to understand if the compound interacts with multiple biological targets. The absence of such studies means that no data is available to construct a table of known off-target interactions.

Advanced Research Methodologies and Techniques Applicable to 3 Amino 4 O Tolylamino Chromen 2 One Research

High-Throughput Screening (HTS) Methodologies for Analog Evaluation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity. For the evaluation of analogs of 3-Amino-4-o-tolylamino-chromen-2-one, HTS assays can be designed to identify compounds with desired effects on specific biological targets.

A key application of HTS is in the assessment of cell migration, a critical process in cancer metastasis. A high-throughput cell migration assay using a scratch wound healing model can be adapted to screen for analogs of this compound that inhibit this process. nih.gov This method allows for the simultaneous testing of numerous compounds and concentrations, providing a wealth of data on their anti-migratory potential.

Table 1: HTS Methodologies for Analog Evaluation

| Methodology | Description | Application to this compound Research |

|---|---|---|

| Fluorescence-Based Assays | Utilize fluorescent probes to measure various cellular parameters such as enzyme activity, ion channel function, or cell viability. | To identify analogs that modulate the activity of specific enzymes or signaling pathways implicated in a disease of interest. |

| Luminescence-Based Assays | Involve the measurement of light produced by a biochemical reaction, often used to quantify ATP levels as an indicator of cell proliferation. | To screen for analogs with cytotoxic or cytostatic effects on cancer cell lines. |

| High-Content Screening (HCS) | An image-based approach that provides multiparametric data on individual cells, including morphology, protein localization, and organelle health. | To gain deeper insights into the cellular mechanisms of action of active analogs, identifying potential off-target effects or novel therapeutic activities. |

| Scratch Wound Healing Assay | A method to study cell migration in vitro, where a "scratch" is created in a cell monolayer and the rate of closure is monitored. nih.gov | To screen for analogs that inhibit cancer cell migration and invasion, key steps in metastasis. nih.gov |

Microfluidics and Lab-on-a-Chip Systems for Synthesis and Screening

Microfluidics and lab-on-a-chip technologies have emerged as powerful tools for chemical synthesis and biological screening, offering advantages such as reduced reagent consumption, faster reaction times, and precise control over experimental conditions. The synthesis of coumarin (B35378) derivatives, the structural class to which this compound belongs, has been successfully demonstrated in microfluidic flow systems. researchgate.net

These systems can be employed for the rapid and efficient synthesis of a library of this compound analogs. Furthermore, microfluidic devices can be integrated with screening platforms, creating a seamless workflow from synthesis to biological evaluation. For instance, a microfluidic strategy for cell migration assays can be used for the in vitro screening of newly synthesized compounds. nih.gov

Table 2: Microfluidics and Lab-on-a-Chip Applications

| Application | Description | Relevance to this compound |

|---|---|---|

| Continuous Flow Synthesis | The synthesis of chemical compounds in a continuously flowing stream within a microreactor. | Enables the efficient and scalable production of this compound and its analogs with precise control over reaction parameters. researchgate.netasianpubs.org |

| Droplet-Based Microfluidics | The manipulation of discrete droplets within an immiscible carrier fluid, allowing for high-throughput screening in miniaturized volumes. | Facilitates the rapid screening of a large number of analogs against various biological targets in a cost-effective manner. |

| Integrated Synthesis and Screening | The combination of microfluidic synthesis modules with downstream biological assay components on a single chip. | Streamlines the drug discovery process by enabling on-demand synthesis and immediate biological evaluation of novel analogs. |

| Organ-on-a-Chip Models | Microfluidic devices that mimic the structure and function of human organs, providing a more physiologically relevant environment for drug testing. | Allows for the assessment of the efficacy and potential toxicity of this compound analogs in a more predictive in vitro model. acs.org |

Cryo-Electron Microscopy (Cryo-EM) for Target-Compound Complex Structure Determination

Understanding the precise molecular interactions between a drug candidate and its biological target is fundamental for structure-based drug design. Cryo-electron microscopy (Cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large and flexible biomolecular complexes. diva-portal.orgnih.gov

Aminocoumarin antibiotics, a class of compounds related to this compound, are known to target DNA gyrase, a bacterial topoisomerase. nih.govresearchgate.net Cryo-EM has been instrumental in elucidating the structure of the DNA gyrase complex and how aminocoumarins inhibit its function. nih.govresearchgate.net This technique could be invaluable for determining the three-dimensional structure of this compound bound to its putative biological target(s), providing critical insights for the rational design of more potent and selective inhibitors. Furthermore, cryo-EM has been used to study the binding of coumarin derivatives to other targets like Hsp90. nih.gov

Table 3: Cryo-EM in Structural Biology

| Aspect | Description | Implication for this compound Research |

|---|---|---|

| Target Identification | Can help to visualize the binding of a compound to its biological target within a complex cellular environment. | To confirm the molecular target of this compound and understand its mechanism of action. |

| Structure-Based Drug Design | Provides a detailed atomic-level map of the drug-target interface, revealing key interactions. | To guide the design of new analogs with improved binding affinity and specificity, potentially reducing off-target effects. |

| Conformational Dynamics | Can capture different conformational states of a protein-ligand complex, providing insights into the dynamic nature of the interaction. diva-portal.org | To understand how the binding of this compound affects the function of its target protein. |

| Allosteric Modulation | Can reveal how a compound binds to a site on the target protein distinct from the active site, yet still modulates its activity. | To explore novel mechanisms of inhibition and design allosteric modulators with unique pharmacological profiles. |

Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.netresearchgate.net These computational approaches can be applied to the design of novel this compound analogs with optimized activity and pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can predict the biological activity of new compounds based on their chemical structure. nih.govdntb.gov.ua These models can be trained on existing data for coumarin derivatives to identify the key structural features that contribute to their therapeutic effects. AI can also be used to generate novel molecular structures with desired properties, accelerating the identification of promising lead candidates. researchgate.net

Table 4: AI and Machine Learning in Drug Discovery

| Technique | Description | Application to this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | The development of mathematical models that relate the chemical structure of a compound to its biological activity. nih.govdntb.gov.ua | To predict the activity of novel this compound analogs and prioritize them for synthesis and testing. |

| Generative Models | AI algorithms that can create new data, such as novel molecular structures, based on the patterns learned from existing data. | To design new analogs with improved potency, selectivity, and drug-like properties. |

| Predictive Modeling of ADMET Properties | The use of machine learning to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates. | To assess the developability of this compound analogs early in the drug discovery process, reducing the risk of late-stage failures. |

| Virtual Screening | The computational screening of large compound libraries to identify molecules that are likely to bind to a specific biological target. researchgate.net | To efficiently search for novel scaffolds or starting points for the design of new analogs. |

Conclusions and Future Research Directions

Summary of Key Academic Findings on 3-Amino-4-o-tolylamino-chromen-2-one

Direct academic findings on this compound are not extensively documented in publicly available research. However, by examining studies on analogous 3-amino-4-arylaminocoumarin structures, we can infer potential areas of interest. Research on similar compounds has primarily focused on their synthesis and evaluation for various biological activities.

A study on 3-aryl-4-(N-aryl)aminocoumarins, for instance, involved a two-step synthesis starting from 4-hydroxycoumarin (B602359), utilizing photoredox catalysis for the key C-C bond formation. researchgate.net This methodology allows for the introduction of various substituents and achieves high yields under mild conditions. researchgate.net The synthesis of related 4-aminocoumarin (B1268506) derivatives has also been extensively reviewed, highlighting their role as versatile scaffolds in organic synthesis. rsc.org These synthetic strategies could likely be adapted for the specific preparation of this compound.

The biological evaluation of related compounds has revealed a broad spectrum of activities. For example, a series of 3-aryl-4-(N-aryl)aminocoumarins were tested in vitro against various cancer cell lines and parasitic protozoa. researchgate.net While no significant activity was observed against the tested cancer cell lines, some derivatives showed promising results against Leishmania amazonensis. researchgate.net Specifically, compounds with fluorine substitutions on the phenyl ring at the R2 position demonstrated notable activity against the promastigote forms of the parasite. researchgate.net Another study on 3-aryl and/or 4-(N-aryl)aminocoumarins reported on their antiviral activities, with one derivative showing good activity against both acyclovir-sensitive and -resistant strains of Herpes Simplex Virus-1 (HSV-1). mdpi.com

Unresolved Questions and Emerging Research Frontiers

The limited research on this compound leaves a host of unresolved questions, which in turn define the emerging research frontiers for this compound and its analogs.

A primary unresolved question is the precise biological target(s) of 3-amino-4-arylaminocoumarins. While some studies have screened these compounds against specific pathogens or cell lines, the exact molecular mechanisms of action remain largely unelucidated. researchgate.netmdpi.com Identifying the specific enzymes or receptors with which these compounds interact is a critical next step.

Another significant gap in knowledge is the structure-activity relationship (SAR) for this class of compounds. How does the nature and position of the substituent on the 4-anilino ring influence biological activity? The presence of an ortho-tolyl group in this compound, for example, could introduce steric hindrance that might alter its binding affinity to potential targets compared to its meta or para isomers. Systematic studies varying the substitution pattern are needed to build a comprehensive SAR model.

The pharmacokinetic and toxicological profiles of these compounds are also largely unknown. In silico predictions for some 3-aryl-4-(N-aryl)aminocoumarins have suggested satisfactory properties, but these need to be validated through experimental studies. mdpi.com Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity, is crucial for any further development.

Emerging research frontiers therefore include:

Target identification and validation studies.

Comprehensive SAR studies to guide the design of more potent and selective analogs.

In vitro and in vivo ADME/Tox profiling.

Exploration of a wider range of biological activities beyond those already screened.

Potential Academic Contributions to Chemical Biology and Drug Discovery Research

Despite the nascent stage of research, this compound and its analogs hold considerable potential to contribute to chemical biology and drug discovery.

The coumarin (B35378) scaffold itself is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. researchgate.net By functionalizing this core with amino and tolylamino groups, a unique chemical space is created that can be explored for novel biological activities. The synthesis and characterization of a library of such compounds would provide valuable tools for chemical biology research.

The potential antileishmanial and antiviral activities observed in related compounds suggest that this scaffold could be a starting point for the development of new therapeutic agents for neglected tropical diseases and viral infections. researchgate.netmdpi.com Given the urgent need for new drugs in these areas, this represents a significant avenue for drug discovery research.

Furthermore, the development of efficient and versatile synthetic routes to these compounds, such as the photoredox catalysis method, is a valuable academic contribution in itself. researchgate.net These methods can facilitate the rapid generation of diverse compound libraries for high-throughput screening.

Recommendations for Advanced In Vitro Studies and Mechanistic Investigations

To advance the understanding of this compound, a series of focused in vitro studies and mechanistic investigations are recommended.

Advanced In Vitro Studies:

Broad-Spectrum Biological Screening: The compound should be screened against a wide panel of biological targets, including various cancer cell lines, pathogenic bacteria, fungi, and viruses, to identify its primary biological activity.

Enzyme Inhibition Assays: Based on the activities of related aminocoumarins, assays against enzymes like DNA gyrase and topoisomerases should be conducted. nih.gov

Cell-Based Assays: Functional cell-based assays should be employed to assess the compound's effects on cellular processes such as proliferation, apoptosis, and cell cycle progression.

Comparative Studies: The activity of this compound should be compared with its meta and para isomers to understand the influence of the tolyl group's position.

Mechanistic Investigations:

Target Identification: Techniques such as affinity chromatography, proteomics, or genetic approaches could be used to identify the specific cellular targets of the compound.

Binding Studies: Biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantify the binding affinity of the compound to its identified target.

X-ray Crystallography: Co-crystallization of the compound with its target protein would provide detailed structural insights into the binding mode and guide further optimization.

Molecular Modeling: Computational docking and molecular dynamics simulations can complement experimental data to understand the binding interactions at an atomic level.

Future Development of this compound Derivatives for Specific Research Probes

The structural features of this compound make it an attractive scaffold for the development of specific research probes. Coumarin derivatives are well-known for their fluorescent properties, and the introduction of an amino group can further enhance these characteristics. nih.gov

Development of Fluorescent Probes:

By modifying the coumarin core or the tolylamino substituent, it may be possible to develop fluorescent probes with specific properties, such as:

Turn-on/Turn-off Probes: Probes that exhibit a change in fluorescence upon binding to a specific target or in response to a particular cellular event.

Environment-Sensitive Probes: Probes whose fluorescence properties are sensitive to changes in the local environment, such as polarity or pH.

Targeted Probes: By conjugating the compound to a targeting moiety (e.g., a peptide or a small molecule ligand), probes can be directed to specific cellular compartments or proteins. The synthesis of a coumarin amino acid has been reported, which could serve as a fluorescent probe in proteins. nih.gov

Development of Photoaffinity Probes:

The introduction of a photoreactive group (e.g., an azide (B81097) or a diazirine) onto the this compound scaffold would allow for the development of photoaffinity probes. These probes can be used to covalently label their biological targets upon photoirradiation, facilitating target identification and validation.

The development of such research probes would not only advance our understanding of the biological roles of this specific compound but would also provide valuable tools for the broader scientific community to study various biological processes.

Q & A

Q. What are the standard synthetic routes for 3-Amino-4-o-tolylamino-chromen-2-one?

A two-step approach is commonly employed:

- Step 1 : Start with 4-chloro-chromen-2-one and perform nucleophilic substitution using o-toluidine under reflux in a polar aprotic solvent (e.g., DMF) to yield 4-o-tolylamino-chromen-2-one.

- Step 2 : Introduce the amino group via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl or catalytic hydrogenation). Purification involves column chromatography and recrystallization. Characterization uses melting points, IR (C=O stretch at ~1700 cm⁻¹), and NMR (amine protons at δ 5–6 ppm) .

Q. How should researchers characterize this compound using spectroscopic methods?

- ¹H/¹³C NMR : Identify the chromen-2-one backbone (e.g., carbonyl carbon at ~160 ppm in ¹³C NMR) and substituents (e.g., o-tolylamino protons as multiplet signals in aromatic regions).

- IR Spectroscopy : Confirm the lactone (C=O at ~1700 cm⁻¹) and amino groups (N-H stretches at ~3300–3500 cm⁻¹).

- X-ray Crystallography : Refine crystal structures using SHELXL to resolve stereochemical ambiguities .

Q. What bioassays are suitable for evaluating its antibacterial activity?

Use agar dilution or broth microdilution methods to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) strains. Include streptomycin as a positive control. Assess bacteriostatic (growth inhibition) vs. bactericidal (CFU reduction) effects at 1–5 mg/ml concentrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Employ design of experiments (DoE) to test variables:

- Catalysts : Transition metals (e.g., Cr-based catalysts for coupling reactions) .

- Solvents : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene).

- Temperature : Optimize reflux duration (6–24 hrs) to balance yield and side reactions. Monitor progress via TLC/HPLC and analyze using response surface methodology (RSM).

Q. How to resolve contradictions between spectroscopic data and expected structures?

- Tautomerism/Polyphormism : Use variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- X-ray Refinement : Apply SHELXL for high-resolution crystallography to validate bond lengths/angles .

- Density Functional Theory (DFT) : Compare computed vs. experimental IR/NMR spectra to identify discrepancies .

Q. What advanced strategies can determine structure-activity relationships (SAR) for bioactivity?

- Analog Synthesis : Modify substituents (e.g., halogenation at position 3 or alkylation of the amino group) .

- Molecular Docking : Simulate binding interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina.

- Metabolite Profiling : Use LC-MS to identify degradation products and correlate with activity loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.